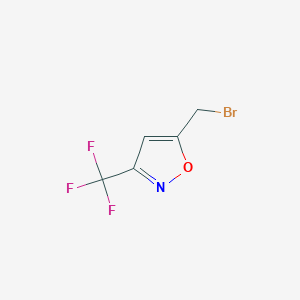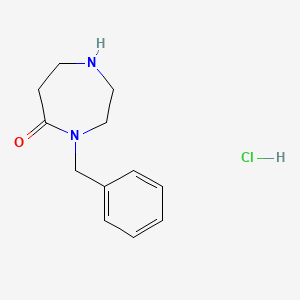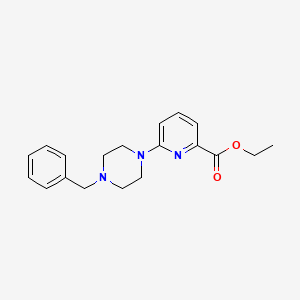![molecular formula C7H14ClN B1444631 exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 673459-31-9](/img/structure/B1444631.png)
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
概要
説明
“exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 39245-79-9 . It has a molecular weight of 147.65 and its linear formula is C7H14ClN . This compound is in solid form and is often used in scientific research, particularly in studies ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H14ClN . The InChI Code is 1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 147.65 and its linear formula is C7H14ClN . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves the amination of lithium enolates and hydrolysis processes. Its crystal and molecular structure has been determined by single-crystal X-ray analysis, providing insights into its conformation and electronic properties (Glass et al., 1990).
Chemical Reactions and Complex Formation
- Formation of Tricarbonyliron Complexes : This compound is used in the preparation of tricarbonyliron complexes, showcasing its utility in complex organic synthesis. The structural assignment of these complexes is based on mass-spectra and NMR-spectra analysis (Steiner et al., 1977).
Pharmaceutical and Medicinal Chemistry
- Development of Anticancer Agents : A derivative of exo-Bicyclo[2.2.1]heptan-2-amine has been synthesized and tested for anticancer activity. X-ray crystallography confirmed its structural properties, indicating its potential in the development of new therapeutic agents (Tănase et al., 2014).
Material Science and Polymer Chemistry
- Synthesis of Alicyclic Polyimides : This compound is instrumental in synthesizing fully alicyclic polyimides, contributing significantly to advancements in polymer chemistry. The resulting polymers exhibit desirable properties like solubility in organic polar solvents and the ability to form free-standing films (Matsumoto, 2001).
作用機序
Target of Action
Related compounds such as bicyclo[221]heptane derivatives have been found to interact with CXCR2 receptors . These receptors play a crucial role in mediating inflammatory responses.
Mode of Action
If it acts similarly to related compounds, it may interact with its target receptors, leading to changes in cellular signaling .
Biochemical Pathways
If it interacts with cxcr2 receptors like related compounds, it could potentially influence inflammatory pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact its bioavailability.
Result of Action
If it acts similarly to related compounds, it may lead to changes in cellular signaling related to inflammation .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at room temperature .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
生化学分析
Biochemical Properties
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with chemokine receptors such as CXCR2, which are involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these receptors, leading to inhibition or activation of downstream signaling pathways. This compound’s unique structure allows it to fit into specific binding pockets of these biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CXCR2 receptors can lead to changes in cell migration and proliferation, which are critical processes in cancer metastasis . Additionally, it has been observed to affect the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its binding to CXCR2 receptors inhibits the receptor’s activity, preventing the downstream signaling that leads to cell migration and proliferation . This inhibition is crucial in the context of cancer treatment, as it can reduce the metastatic potential of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as reduced inflammation and inhibition of cancer cell migration. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to cytotoxicity, affecting the viability of normal cells . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can influence its metabolic stability and clearance from the body . These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high permeability across biological membranes allows it to be efficiently distributed to various tissues . Additionally, its interaction with binding proteins can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the cell membrane is essential for its interaction with membrane-bound receptors such as CXCR2 . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)



![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)




![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
